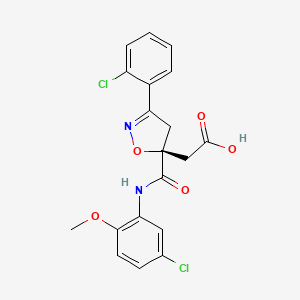
C19H16Cl2N2O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C19H16Cl2N2O5 is known as Clenbuterol. It is a sympathomimetic amine used primarily as a bronchodilator and decongestant. Clenbuterol is commonly used to treat breathing disorders such as asthma. It is also known for its performance-enhancing and thermogenic properties, making it popular in the bodybuilding community .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clenbuterol is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Clenbuterol involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Clenbuterol undergoes various chemical reactions, including:
Oxidation: Clenbuterol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Clenbuterol.
Substitution: Halogen atoms in Clenbuterol can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated metabolites, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Clenbuterol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β2-adrenergic agonists.
Biology: Studied for its effects on muscle growth and fat metabolism.
Medicine: Investigated for its potential therapeutic effects in treating muscle wasting diseases and chronic obstructive pulmonary disease (COPD).
Industry: Used in veterinary medicine to treat respiratory diseases in animals.
Wirkmechanismus
Clenbuterol exerts its effects by binding to β2-adrenergic receptors in the body. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the airways, making it easier to breathe. Additionally, Clenbuterol stimulates the central nervous system, increasing metabolic rate and promoting fat loss .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Terbutaline: Similar in structure and function, used to treat asthma and other respiratory conditions.
Formoterol: A long-acting β2-adrenergic agonist with similar therapeutic applications.
Uniqueness
Clenbuterol is unique due to its potent and long-lasting effects compared to other β2-adrenergic agonists. Its ability to promote muscle growth and fat loss makes it distinct from other compounds in its class .
Eigenschaften
Molekularformel |
C19H16Cl2N2O5 |
|---|---|
Molekulargewicht |
423.2 g/mol |
IUPAC-Name |
2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H16Cl2N2O5/c1-27-16-7-6-11(20)8-14(16)22-18(26)19(10-17(24)25)9-15(23-28-19)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |
InChI-Schlüssel |
GXSZCVWCYZDCCF-IBGZPJMESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


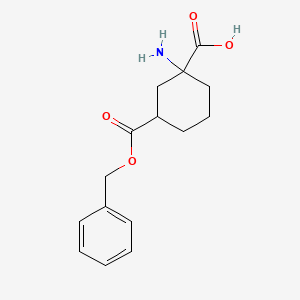
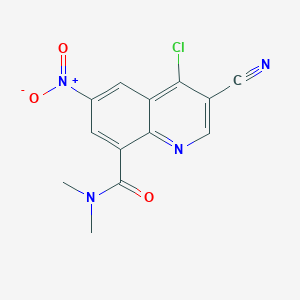
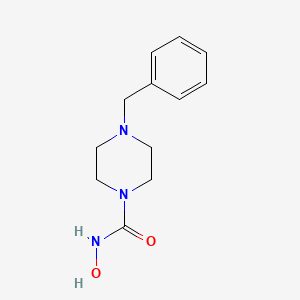
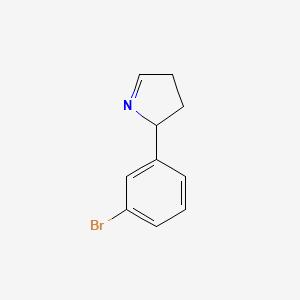
![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)


![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
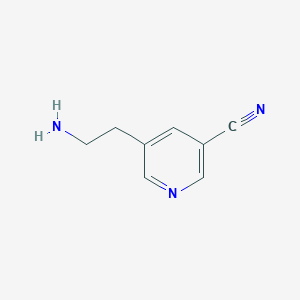
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
